molecular formula C15H15NO3 B13382678 6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Cat. No.: B13382678
M. Wt: 257.28 g/mol
InChI Key: AULBYJMXABZCQH-UHFFFAOYSA-N
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Description

6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyridoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under acidic or basic conditions, followed by cyclization and functional group modifications. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired tricyclic indole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Similar in structure but lacks the acetyl and methyl groups.

    7-Hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: Contains a carboxamide group instead of the acetyl group.

Uniqueness

6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and methyl groups enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

3-acetyl-4-hydroxy-12-methyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one

InChI

InChI=1S/C15H15NO3/c1-8-6-7-10-4-3-5-11-13(10)16(8)15(19)12(9(2)17)14(11)18/h3-5,8,18H,6-7H2,1-2H3

InChI Key

AULBYJMXABZCQH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C3N1C(=O)C(=C(C3=CC=C2)O)C(=O)C

Origin of Product

United States

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